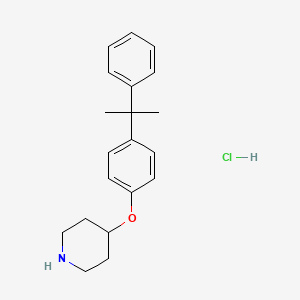
4-(1-Methyl-1-phenylethyl)phenyl4-piperidinylether hydrochloride
Descripción general
Descripción
4-(1-Methyl-1-phenylethyl)phenyl4-piperidinylether hydrochloride, commonly referred to as 4-MEPE-HCl, is a synthetic derivative of phenylpiperidine and a member of the phenylpiperidine class of drugs. It is an important research chemical that has been used in a variety of scientific studies. 4-MEPE-HCl has been used for a variety of purposes, including as an agonist for the muscarinic acetylcholine receptor, as an inhibitor of monoamine oxidase, and as a substrate for the cytochrome P450 system.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- Structural and Synthetic Insights : Studies have provided insights into the structural characteristics and synthetic pathways of compounds related to 4-(1-Methyl-1-phenylethyl)phenyl4-piperidinylether hydrochloride. For instance, the crystal structure analyses and computational studies have been conducted for certain derivatives, contributing to a deeper understanding of their molecular structure in both solid state and solution (Tacke et al., 2003), (Yang et al., 2009), (Jimeno et al., 2003).
Pharmacological Properties and Ligand Binding
- Pharmacological Exploration : Certain analogues of the compound have been examined for their affinities for various central nervous system receptors, offering insights into their potential pharmacological properties. The structural analogues display high-affinity, selective ligand binding, providing a base for understanding the pharmacodynamics and potential therapeutic applications (Tacke et al., 2003), (Tacke et al., 2012).
Molecular Structure and Characterization
- Molecular Characterization : Various studies have used techniques like X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum to characterize the molecular and crystal structures of compounds similar to 4-(1-Methyl-1-phenylethyl)phenyl4-piperidinylether hydrochloride. These analyses have been pivotal in understanding the conformation, molecular packing, and hydrogen bonding in the crystal structures of these compounds (Szafran et al., 2007), (Dega-Szafran et al., 2006).
Spectroscopy and Computational Studies
- In-depth Spectroscopic and Computational Analysis : Detailed spectroscopic (NMR, X-ray) and computational studies (GIAO/B3LYP calculations) have been employed to analyze the compounds, offering valuable insights into their protonation states and molecular interactions, crucial for understanding their reactivity and potential applications in various domains (Jimeno et al., 2003), (Lin et al., 2006).
Biological Activity and Potential Therapeutic Applications
- Exploring Biological Activities : Certain derivatives have been studied for their anti-leukemia activity, providing preliminary insights into their potential therapeutic applications. These studies contribute to the exploration of the bioactive properties of these compounds and their possible use in treating specific medical conditions (Yang et al., 2009), (Wang et al., 2009).
Propiedades
IUPAC Name |
4-[4-(2-phenylpropan-2-yl)phenoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-20(2,16-6-4-3-5-7-16)17-8-10-18(11-9-17)22-19-12-14-21-15-13-19;/h3-11,19,21H,12-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFFWSQYXOYHSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-1-phenylethyl)phenyl4-piperidinylether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






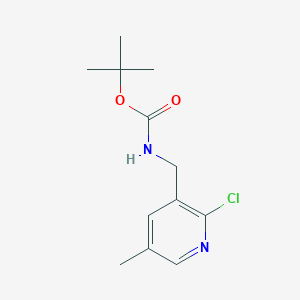
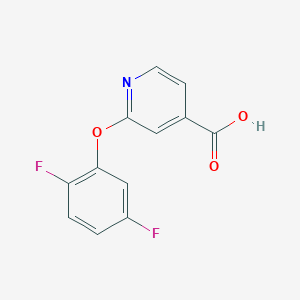

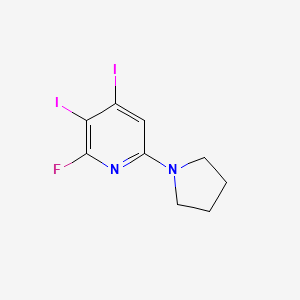
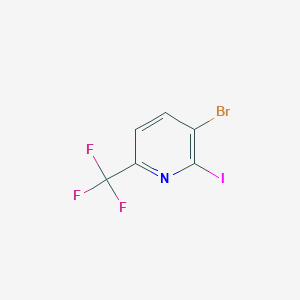
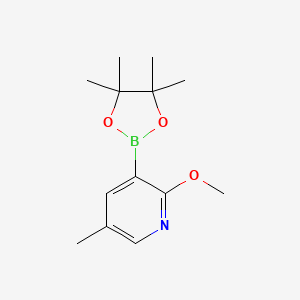
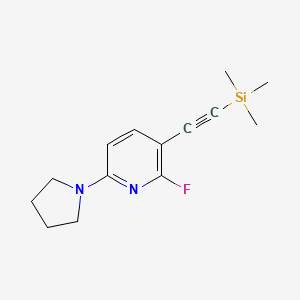
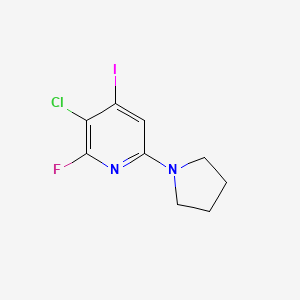
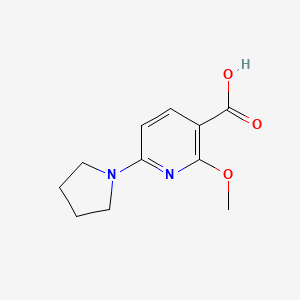
![6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391173.png)
